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Compound of Interest

Compound Name: RMC-113

Cat. No.: B15607158 Get Quote

Notice: The initial request specified "RMC-113." Our comprehensive search did not identify a

specific therapeutic agent with this designation. However, given the context of preclinical

oncology models, it is highly probable that the query pertains to the well-documented RAS

inhibitors from Revolution Medicines, notably RMC-6236 and RMC-6291. This guide will focus

on the preclinical in vivo efficacy of these two compounds, providing a comparative analysis

based on available data.

This guide provides an objective comparison of the preclinical in vivo performance of RMC-

6236 and RMC-6291, two clinical-stage inhibitors targeting the oncogenic RAS pathway. The

data presented is intended for researchers, scientists, and drug development professionals to

facilitate an understanding of the efficacy and experimental context of these novel cancer

therapies.

I. Overview of RMC-6236 and RMC-6291
RMC-6236 and RMC-6291 are innovative RAS inhibitors developed by Revolution Medicines.

They employ a distinct mechanism of action, functioning as RAS(ON) inhibitors. Unlike

previous generations of inhibitors that target the inactive, GDP-bound (OFF) state of KRAS,

these compounds target the active, GTP-bound (ON) state.

RMC-6236 (Daraxonrasib) is a first-in-class, oral, RAS(ON) multi-selective inhibitor. It is

designed to target a wide range of common RAS mutations, including various KRAS G12X

mutations.[1]
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RMC-6291 (Elironrasib) is a potent, covalent, and orally bioavailable KRAS G12C(ON)

inhibitor.[2] It specifically targets the KRAS G12C mutation, which is prevalent in non-small

cell lung cancer (NSCLC) and colorectal cancer (CRC).[3]

Both molecules form a tri-complex with cyclophilin A (CypA) and the active KRAS protein,

which sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting

oncogenic signaling.[3]

II. Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical animal models,

demonstrating the anti-tumor activity of RMC-6236 and RMC-6291.

Table 1: In Vivo Efficacy of RMC-6236 in Xenograft Models

Cancer Type
Model (KRAS
Mutation)

Treatment Key Findings Reference

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

Capan-2

(G12V/WT)

25 mg/kg, PO,

QD

Profound tumor

regression
[4]

PDAC
HPAC

(G12D/WT)

25 mg/kg, PO,

QD

Significant tumor

regression
[4]

Non-Small Cell

Lung Cancer

(NSCLC)

NCI-H358

(G12C/WT)

25 mg/kg, PO,

QD

Significant tumor

growth inhibition
[4]

NSCLC
NCI-H441

(G12V/WT)

25 mg/kg, PO,

QD

Dose-dependent

tumor growth

inhibition

[4]

Multiple KRAS

G12X Models

74 different

xenograft models

25 mg/kg, PO,

QD

Mean tumor

volume change

from baseline:

-13.7%

[4]
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Table 2: Comparative In Vivo Efficacy of RMC-6291 vs. Adagrasib

Cancer Type
Model (KRAS
Mutation)

Treatment Key Findings Reference

NSCLC

Multiple patient-

and cell line-

derived

xenografts

(G12C)

RMC-6291 vs.

Adagrasib

RMC-6291

demonstrated

superior

response rates,

deeper tumor

regressions, and

longer duration

of response

compared to

adagrasib.

[3][5]

NSCLC

(Adagrasib-

resistant)

LUN055 PDX

(G12C/WT,

ERBB3amp,

KRASamp)

RMC-6291 (200

mg/kg, PO, QD)

vs. Adagrasib

(100 mg/kg, PO,

QD)

RMC-6291

induced tumor

regression in a

model resistant

to adagrasib.

[2]

PDAC

(Sotorasib-

resistant)

MIA PaCa-2

CDX

(G12C/G12C,

KRASamp)

RMC-6291 (100

mg/kg, PO, QD)

vs. Sotorasib

(100 mg/kg, PO,

QD)

RMC-6291

showed

significant anti-

tumor activity in

a model resistant

to sotorasib.

[2]

III. Experimental Protocols
The following are generalized experimental protocols based on the cited preclinical studies.

Specific details may vary between individual experiments.

1. Xenograft Animal Models:

Animals: Female BALB/c nude mice or NOD-SCID/IL2Rg(null) (NSG) immune-deficient

mice, typically 6-8 weeks old, are used.[4]
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Cell Line Derived Xenografts (CDX): Human cancer cell lines (e.g., Capan-2, NCI-H358) are

cultured and then subcutaneously injected into the flank of the mice. Tumor growth is

monitored, and treatment begins when tumors reach a specified volume (e.g., 100-120

mm³).[4]

Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted

subcutaneously into immunocompromised mice. These models are thought to better

recapitulate the heterogeneity of human tumors.

2. Drug Administration:

Formulation: RMC-6236 and RMC-6291 are formulated for oral administration (PO).

Dosing and Schedule: Dosing is typically performed once daily (QD). The specific dose can

vary, with doses such as 25 mg/kg for RMC-6236 and 100-200 mg/kg for RMC-6291 being

reported in preclinical studies.[2][4]

Treatment Duration: Treatment duration varies but can extend for 28 days or longer,

depending on the study endpoints.[4]

3. Efficacy Endpoints:

Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and

tumor volume is calculated using the formula: (Length x Width²)/2.

Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals

compared to a vehicle-treated control group.

Tumor Regression: A decrease in the size of a tumor after treatment.

Survival: In some studies, overall survival is monitored as a primary endpoint.

IV. Visualizations
A. Signaling Pathway
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RAS(ON) Inhibitor Mechanism of Action
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Caption: Mechanism of RMC RAS(ON) inhibitors.
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B. Experimental Workflow
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Caption: Workflow for a preclinical xenograft study.

V. Conclusion
The preclinical data for RMC-6236 and RMC-6291 demonstrate potent anti-tumor activity in a

variety of in vivo cancer models. RMC-6236 shows broad efficacy across multiple KRAS G12X

mutations, while RMC-6291 exhibits superior performance against KRAS G12C mutant tumors,

including those resistant to first-generation KRAS(OFF) inhibitors.[3][4][5] Their unique tri-

complex mechanism of targeting the active RAS(ON) state represents a promising strategy in

the development of therapies for RAS-addicted cancers. The experimental protocols outlined

provide a basis for understanding the context of these findings and for designing future

preclinical studies. Further research and ongoing clinical trials will continue to elucidate the full

therapeutic potential of these novel agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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